molecular formula C17H14FNO3 B3042048 3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478260-03-6

3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B3042048
CAS RN: 478260-03-6
M. Wt: 299.3 g/mol
InChI Key: UYKHBEQSZJBUBT-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. The chemical structure of Fipronil consists of a substituted phenyl ring, an isoindoline ring, and a carboxylic acid group. Fipronil is highly effective against a wide range of insect pests, including termites, cockroaches, ants, and fleas.

Scientific Research Applications

Analgesic Modulation

A study highlighted derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid, similar to the requested compound, as potential analgesics. These derivatives show promise in modulating Transient receptor potential vanilloid 1 (TRPV1), exhibiting potent analgesic activity and good aqueous solubility (Liu et al., 2018).

Synthesis and Biological Activity

Research on similar compounds, such as 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid, has been conducted, focusing on their synthesis and potential biological activities, including anti-inflammatory, antiarrhythmic, nootropic, and anxiolytic effects (Csende et al., 2011).

Herbicidal Activity

Compounds structurally similar to the requested molecule have been investigated for their herbicidal activities. For instance, isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group demonstrated effective control of various weeds, suggesting potential applications in agriculture (Huang et al., 2009).

Quality Control in Pharmaceutical Applications

Research into the quality control of active pharmaceutical ingredients (API) among derivatives of similar compounds has been conducted. Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry, have been utilized to ensure the quality of these API derivatives (Zubkov et al., 2016).

Radiopharmaceutical Synthesis

A study on the automated synthesis of a radiopharmaceutical compound, structurally related to the requested molecule, highlights its application in PET imaging of sphingosine-1 phosphate receptors. This has implications for medical imaging and diagnostics (Luo et al., 2019).

properties

IUPAC Name

3-(3-fluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-13-6-3-5-11(8-13)15(9-16(20)21)19-10-12-4-1-2-7-14(12)17(19)22/h1-8,15H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKHBEQSZJBUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165596
Record name β-(3-Fluorophenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

CAS RN

478260-03-6
Record name β-(3-Fluorophenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478260-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(3-Fluorophenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 5
3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 6
3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

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